molecular formula C10H20O2 B155974 1,1-Diethoxycyclohexane CAS No. 1670-47-9

1,1-Diethoxycyclohexane

Cat. No. B155974
Key on ui cas rn: 1670-47-9
M. Wt: 172.26 g/mol
InChI Key: MWUDABUKTZAZCX-UHFFFAOYSA-N
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Patent
US06037097

Procedure details

The synthesis was the same as in Example 1 except that about 50 mg of p-toluene sulfonic acid and 50 ml diethoxycyclohexane (from Lancaster) were employed. Under vacuum overnight at about 90° C., some small amount of distilled liquid was discarded, then the temperature was raised up to 120°-130° C. and the 1-ethoxycyclohexene was collected through distillation.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:12]([O:14][C:15]1(OCC)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH3:13]>>[CH2:12]([O:14][C:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH:16]=1)[CH3:13]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OC1(CCCCC1)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at about 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised up to 120°-130° C.
DISTILLATION
Type
DISTILLATION
Details
the 1-ethoxycyclohexene was collected through distillation

Outcomes

Product
Name
Type
Smiles
C(C)OC1=CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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